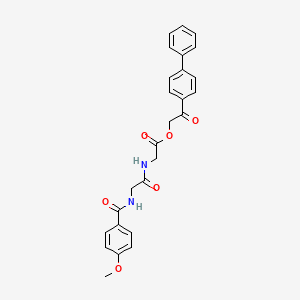![molecular formula C16H20ClNO3 B4007276 methyl 3-[(4-chlorobenzyl)amino]-2-cyclopentyl-3-oxopropanoate](/img/structure/B4007276.png)
methyl 3-[(4-chlorobenzyl)amino]-2-cyclopentyl-3-oxopropanoate
Descripción general
Descripción
Methyl 3-[(4-chlorobenzyl)amino]-2-cyclopentyl-3-oxopropanoate is a chemical compound that may have applications in various fields due to its unique structure. Although specific studies on this compound are scarce, research on similar compounds offers valuable information.
Synthesis Analysis
Research on related compounds, such as methyl 3-cyclopropyl-3-oxopropanoate, reveals methodologies that could potentially apply to the synthesis of our compound of interest. These include reactions with chloroacetone and ammonia, benzaldehyde and ammonia, and benzoquinone, among others, leading to various heterocycles with a cyclopropyl substituent (Pokhodylo, Matiichuk, & Obushak, 2010).
Molecular Structure Analysis
Studies on similar compounds, such as 2-amino-3-cyano-4-(2-chlorophenyl)-1,4-dihydro-2H-pyrano[3, 2-h]quinoline, offer insights into molecular structure, including crystallographic analysis that reveals detailed conformational information (Wang, Shi, Tu, & Yao, 2004).
Chemical Reactions and Properties
The reactivity of related compounds, such as methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, demonstrates potential pathways for functionalizing the cyclopropyl group, which may extend to our compound of interest. These reactions can lead to the formation of new cyclopropyl-containing amino acids (Limbach, Lygin, Es-Sayed*, & Meijere, 2009).
Physical Properties Analysis
Although direct data on the physical properties of methyl 3-[(4-chlorobenzyl)amino]-2-cyclopentyl-3-oxopropanoate are not available, the analysis of similar compounds can provide insights. For instance, the synthesis and structural elucidation of compounds like ethyl 3-[bis(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-ylcarbonyl)amino]-3-(4-chlorophenyl)-2-cyanopropanoate provide valuable information on solubility, crystal structure, and more (Zhang, Zhang, & Guo, 2009).
Aplicaciones Científicas De Investigación
Applications in Organic Synthesis and Heterocycle Construction
Research has demonstrated the use of structurally similar compounds to methyl 3-[(4-chlorobenzyl)amino]-2-cyclopentyl-3-oxopropanoate in the synthesis of spirocyclopropane anellated heterocycles and other complex organic molecules. For example, methyl 2-chloro-2-cyclopropylidenacetate reacts with bidentate nucleophiles under specific conditions to yield a variety of heterocyclic carboxylates, highlighting the potential of such compounds in constructing complex organic frameworks (Meijere et al., 1989).
Role in Anticonvulsant Activity
Compounds closely related to methyl 3-[(4-chlorobenzyl)amino]-2-cyclopentyl-3-oxopropanoate have been evaluated for their anticonvulsant properties. Studies have found that certain enaminones, which share a similar structural framework, exhibit significant anticonvulsant activity, suggesting potential research applications of these compounds in developing new anticonvulsant drugs (Scott et al., 1993).
Contributions to Anticancer Research
Research into structurally similar compounds has shown potential anticancer activities. For instance, S-glycosyl and S-alkyl derivatives of 1,2,4-triazinone derivatives have been synthesized and exhibited significant in vitro anticancer activities against different cancer cell lines, indicating the role these compounds can play in anticancer research (Saad & Moustafa, 2011).
Use in Molecular Docking Studies
Methyl 3-[(4-chlorobenzyl)amino]-2-cyclopentyl-3-oxopropanoate and related compounds have been the subject of molecular docking studies, which help in understanding their potential interactions with biological targets. Such studies provide insights into the compound's mechanism of action and its suitability for further drug development processes (Vanasundari et al., 2018).
Exploration in Allosteric Modulation
Research into allosteric modulation of G protein-coupled receptors (GPCRs) has also involved compounds structurally related to methyl 3-[(4-chlorobenzyl)amino]-2-cyclopentyl-3-oxopropanoate. These studies provide valuable information on how such compounds can modulate receptor activity, offering potential pathways for the development of new therapeutic agents (Valant et al., 2012).
Propiedades
IUPAC Name |
methyl 3-[(4-chlorophenyl)methylamino]-2-cyclopentyl-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c1-21-16(20)14(12-4-2-3-5-12)15(19)18-10-11-6-8-13(17)9-7-11/h6-9,12,14H,2-5,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJDBKPBFUPBHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCC1)C(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![17-(3,5-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4007194.png)
![5-{3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4007199.png)



![5-chloro-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4007245.png)



![N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B4007265.png)
amino]methyl}phenol](/img/structure/B4007271.png)
![phenyl 2-{[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoyl]oxy}benzoate](/img/structure/B4007279.png)
![ethyl {4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B4007291.png)
![[1-(2-chloro-3,4-dimethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B4007292.png)